molecular formula C9H17NO3 B2916730 Tert-butyl (3-oxobutyl)carbamate CAS No. 54614-95-8

Tert-butyl (3-oxobutyl)carbamate

Cat. No. B2916730
CAS RN: 54614-95-8
M. Wt: 187.239
InChI Key: KMENCUFZHDXKNM-UHFFFAOYSA-N
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Description

Tert-butyl (3-oxobutyl)carbamate (TBC) is a small molecule compound that has been studied for its potential applications in scientific research. TBC is a versatile compound that can be used in a variety of lab experiments and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Photocatalyzed Amination

Tert-butyl (3-oxobutyl)carbamate has been utilized in photocatalyzed amination reactions. Specifically, a photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was reported, marking a novel pathway for assembling a range of 3-aminochromones under mild conditions. This process allows for the construction of diverse amino pyrimidines, significantly broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Synthetic Applications

Tert-butyl (3-oxobutyl)carbamate has been applied in the synthesis of various compounds. For instance, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been prepared and used in Diels‐Alder reactions. This showcases its role in complex chemical syntheses and the construction of diverse molecular structures (Padwa et al., 2003).

Intermediate in Synthesis

Tert-butyl (3-oxobutyl)carbamate serves as a key intermediate in the synthesis of important compounds. For instance, it was used in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, demonstrating its critical role in the preparation of bioactive molecules (Tang et al., 2014).

properties

IUPAC Name

tert-butyl N-(3-oxobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(11)5-6-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMENCUFZHDXKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-oxobutyl)carbamate

CAS RN

54614-95-8
Record name tert-butyl N-(3-oxobutyl)carbamate
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Synthesis routes and methods I

Procedure details

A solution of BOC-beta-alanine (20 g, 105 mmol), 10-2 (10.3 g, 105 mmol), BOP reagent (46.5 g, 105 mmol), and N-methylmorpholine (46 mL, 420 mmol) in acetonitrile (500 mL) was stirred for 15 h. The reaction was diluted with EtOAc, washed with H2O, 10% KHSO4(aq.), sat. NaHCO3, dried (MgSO4) and concentrated to give crude [2-(methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester 10-3 as a yellow oil. TLC Rf=0.42 (silica, 20% EtOAc/hexanes). To a solution of this crude amide in THF (500 mL) at 0° C. was added CH3MgBr (100 mL of 3M in ether, 300 mmol) over 30 minutes. After 2 h, 10% KHSO4(aq.) was added, the mixture warmed to 25° C., and diluted with EtOAc. The organics were washed with sat. NaHCO3, dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 10-4 as a yellow oil.
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Synthesis routes and methods II

Procedure details

A solution of BOC-beta-alanine (20 g, 105 mmol), 10-2 (10.3 g, 105 mmol), BOP reagent (46.5 g, 105 mmol), and N-methylmorpholine (46 mL, 420 mmol) in acetonitrile (500 mL) was stirred for 15 h. The reaction was diluted with EtOAc, washed with H2O, 10% KHSO4(aq.), sat. NaHCO3, dried (MgSO4) and concentrated to give crude [2-(methoxymethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester 10-3 as a yellow oil. TLC Rf=0.42 (silica, 20% EtOAc/hexanes). To a solution of this crude amide in THF (500 mL) at 0° C. was added CH3MgBr (100 mL of 3M in ether, 300 mmol) over 30 minutes. After 2 h, 10% KHSO4(aq.) was added, the mixture warmed to 25° C., and diluted with EtOAc. The organics were washed with sat. NaHCO3, dried (MgSO4) and concentrated. Flash chromatography (silica, 20% EtOAc/hexanes) gave 10-4 as a yellow oil.
[Compound]
Name
EtOAc hexanes
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Citations

For This Compound
4
Citations
HP Buchstaller, CD Siebert, RH Lyssy, I Frank… - Monatshefte für Chemie …, 2001 - Springer
The synthesis of the title compounds through variations of the Gewald reaction is presented. Knoevenagel condensation of methylketone derivatives with methyl cyanoacetate and …
Number of citations: 48 link.springer.com
MJ Niphakis, KM Lum, AB Cognetta, BE Correia… - Cell, 2015 - cell.com
Lipids play central roles in physiology and disease, where their structural, metabolic, and signaling functions often arise from interactions with proteins. Here, we describe a set of lipid-…
Number of citations: 206 www.cell.com
I de Bus - Unravelling the interaction targets and metabolic fate of … - library.wur.nl
3.1 Abstract We studied the mechanistic and biological origins of anti-inflammatory polyunsaturated fatty acid-derived (PUFA-derived) N-acylethanolamines using synthetic bi-functional …
Number of citations: 2 library.wur.nl
KM Lum - 2018 - search.proquest.com
Lipids play critical roles in physiology and disease through their interactions with proteins. Arachidonyl lipids are exceptionally interesting in this regard because they can be …
Number of citations: 0 search.proquest.com

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